L-Amoxicillin
Description
L-Amoxicillin is a stereoisomer of the widely used beta-lactam antibiotic amoxicillin. Its IUPAC name is (2S,5R,6R)-6-{[(2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, with a molecular formula of C₁₆H₁₉N₃O₅S and a molecular weight of 365.40 g/mol . It is designated as Amoxicillin Related Compound B by the United States Pharmacopeia (USP) and is identified as a by-product or impurity in amoxicillin trihydrate formulations .
Properties
IUPAC Name |
(2S,5R,6R)-6-[[(2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/t9-,10+,11-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQZJLSUYDQPKJ-BBGACYKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@H](C3=CC=C(C=C3)O)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181396 | |
| Record name | Amoxicillin, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26889-93-0, 26787-78-0 | |
| Record name | L-Amoxicillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26889-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amoxicillin, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026889930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | amoxicillin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amoxicillin, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMOXICILLIN, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/623M8I9SZN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chemical Synthesis of Amoxicillin
Mixed Anhydride Method
The conventional chemical synthesis of amoxicillin involves the formation of a mixed anhydride intermediate. As detailed in patent CN110551144A, this method begins with the protection of the amino group of D-(-)-α-amino-p-hydroxyphenylacetic acid (L-1) using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a tetrahydrofuran-water solvent system. The protected intermediate (M-1) reacts with 6-aminopenicillanic acid (6-APA) in the presence of ethyl chloroformate and N,N-diisopropylethylamine (DIPEA) in N-methylpyrrolidone (NMP) at subzero temperatures (-60°C to -45°C). This step ensures selective acylation at the 6-position of 6-APA, yielding the Fmoc-protected amoxicillin precursor (M-3).
Deprotection is achieved via catalytic hydrogenolysis using 10% palladium on carbon (Pd/C) in a methanol-water mixture, followed by acidification to pH 4.5–5.5 and purification via silica gel chromatography. This method reports a yield of 62% with high purity (HPLC: 99.5%) but requires stringent temperature control and generates impurities if side reactions occur during anhydride formation.
Silylation-Acylation Approach
U.S. Patent 3,980,637 describes an alternative route involving silylation of 6-APA with chlorotrimethylsilane (TMCS) or hexamethyldisilazane (HMDS) in methylene chloride. The silylated 6-APA reacts with a reactive derivative of D-(-)-α-amino-p-hydroxyphenylacetic acid (e.g., its chloride hydrochloride) under anhydrous conditions. Hydrolysis of the silyl groups at highly acidic pH (<2) precipitates amoxicillin hydrochloride, which is converted to the trihydrate form via crystallization. This method achieves yields exceeding 74% with low levels of dimethylaniline (DMA) impurities (<15 ppm), attributed to efficient polish filtration steps.
Table 1: Comparison of Chemical Synthesis Methods
Enzymatic Synthesis of Amoxicillin
Penicillin G Acylase (PGA)-Catalyzed Synthesis
Enzymatic methods leverage the specificity of penicillin G acylase (PGA) to catalyze the condensation of 6-APA with D-(-)-α-hydroxyglycine derivatives. As reported by Gonçalves et al., immobilized PGA on glyoxyl-agarose facilitates the kinetically controlled synthesis of amoxicillin at pH 6.5 and 25°C. The reaction mechanism involves the formation of an acyl-enzyme intermediate (E-A) through nucleophilic attack by 6-APA, followed by competitive hydrolysis (Fig. 1).
Figure 1: Proposed Kinetic Mechanism of PGA-Catalyzed Amoxicillin Synthesis
$$
\text{E + PHPGME} \rightleftharpoons \text{E-PHPGME} \rightarrow \text{E-A} + \text{MeOH} \
\text{E-A + 6-APA} \rightleftharpoons \text{E-A-6-APA} \rightarrow \text{E + Amoxicillin} \
\text{E-A + H}_2\text{O} \rightarrow \text{E + PHPG}
$$
E = enzyme; PHPGME = phenylhydrazine glycolic acid methyl ester; PHPG = phenylhydrazine glycolic acid.
Optimization studies reveal that substrate concentrations above 60 mM minimize hydrolysis side reactions, achieving synthesis yields of 85% under ideal conditions. Hybrid neural network (NN) models further enhance predictability of reaction rates across diverse pH and temperature regimes.
Solvent Engineering and pH Effects
The enzymatic process benefits from solvent systems that stabilize PGA activity. A 25 mM phosphate buffer (pH 6.5) with 20% methanol (v/v) enhances nucleophile solubility while maintaining enzyme stability. However, prolonged reaction times (>4 hours) at temperatures exceeding 30°C lead to irreversible PGA denaturation, necessitating precise process control.
Critical Analysis of Methodologies
Yield and Scalability
Chemical methods generally offer higher scalability due to well-established industrial protocols, albeit with moderate yields (62–74%). Enzymatic synthesis, while environmentally benign, faces challenges in catalyst reuse and substrate inhibition, limiting large-scale adoption despite superior yields (up to 85%).
Purity and Impurity Profile
The silylation-acylation route excels in impurity control, producing amoxicillin trihydrate with DMA levels below 15 ppm. In contrast, enzymatic methods introduce fewer synthetic byproducts but require extensive downstream processing to remove residual PGA and hydrolyzed substrates.
Environmental and Economic Considerations
Enzymatic synthesis reduces reliance on toxic solvents (e.g., NMP, methylene chloride) and operates under milder conditions, aligning with green chemistry principles. However, the high cost of immobilized PGA and stringent reaction controls elevate production costs compared to chemical routes.
Chemical Reactions Analysis
Types of Reactions
Amoxicillin undergoes various chemical reactions, including oxidation, reduction, and substitution. One common reaction is the oxidation of the phenolic group using reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in an alkaline medium .
Common Reagents and Conditions
Oxidation: N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), alkaline medium.
Substitution: Electrophilic substitution reactions involving the phenolic group.
Major Products
The major products formed from these reactions include various oxidized and substituted derivatives of amoxicillin, which can be identified using spectrophotometric methods .
Scientific Research Applications
Amoxicillin is extensively used in scientific research across various fields:
Chemistry: Used as a model compound for studying β-lactam antibiotics and their interactions with bacterial enzymes.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms.
Medicine: Widely used in clinical trials to evaluate its efficacy in treating bacterial infections.
Industry: Utilized in the pharmaceutical industry for the development of new antibiotic formulations.
Mechanism of Action
Amoxicillin exerts its effects by inhibiting penicillin-binding proteins (PBPs) involved in the synthesis of bacterial cell walls . These proteins are responsible for the cross-linking of peptidoglycan chains, which provide structural integrity to the bacterial cell wall. By inhibiting PBPs, amoxicillin disrupts cell wall synthesis, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
Binding Affinity to Penicillin-Binding Proteins (PBPs)
L-Amoxicillin’s binding interactions with bacterial PBPs, critical for its antibacterial activity, have been compared to other beta-lactams. In a molecular docking study targeting PBP2B:
| Compound | Binding Energy (kcal/mol) | Hydrogen Bond Interactions |
|---|---|---|
| This compound | -8.6 | 6 amino acids (e.g., THR A:618, SER A:443) |
| Cefprozil | -8.1 | 5 amino acids (e.g., ASN A:445, SER A:386) |
| Penicillin-G | -7.0 | Not specified |
| IMPHY002419 (Phytocompound) | -10.7 | Superior interactions |
This compound demonstrated stronger binding affinity than cefprozil and penicillin-G, attributed to its six hydrogen-bonding interactions with PBP2B residues .
Comparison with Impurities in Amoxicillin Formulations
This compound is one of several impurities monitored in amoxicillin trihydrate, as per USP guidelines . Key impurities include:
Impurity A: 6-Aminopenicillanic acid (6-APA).
Impurity B : this compound.
Impurity C : Amoxicillin diketopiperazines.
Impurity I : α-Hydroxyphenylglycine.
HPLC analyses reveal that this compound concentrations remain stable (<1% total impurities) across batches with varying powder pH (4.39–4.97). In contrast, impurity I levels decrease linearly with increasing crystallization pH, likely due to enhanced solubility of α-hydroxyphenylglycine at higher pH .
Pharmacological and Industrial Relevance
Biological Activity
L-Amoxicillin, a derivative of amoxicillin, is a widely used antibiotic in the treatment of various bacterial infections. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical settings, and comparative studies with other antibiotics.
This compound works primarily by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, particularly in gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus . The competitive inhibition of PBPs disrupts the normal function of glycosyltransferase and transpeptidase enzymes, resulting in an inability to maintain cell wall integrity .
Pharmacokinetics
This compound exhibits approximately 60% bioavailability when administered orally. For instance, a 250 mg dose reaches a peak plasma concentration (C_max) of about 3.93 mg/L within approximately 1.31 hours (T_max) . The pharmacokinetic profile is essential for determining appropriate dosing regimens in clinical practice.
| Dose (mg) | C_max (mg/L) | T_max (h) | AUC (mg*h/L) |
|---|---|---|---|
| 250 | 3.93 | 1.31 | 27.29 |
| 875 | 11.21 | 1.52 | 55.04 |
Clinical Efficacy
Clinical studies have demonstrated the effectiveness of this compound in treating various infections. For example, a study involving patients with acute bacterial infections in oral surgery reported an overall efficacy rate of 75.6%, with excellent outcomes in 7% of cases and good outcomes in 67% .
Comparative Studies
A randomized trial compared the efficacy of this compound with moxifloxacin for treating respiratory infections. The clinical success rates were slightly lower for this compound at both the end of treatment and follow-up visits compared to moxifloxacin, indicating its effectiveness but also highlighting potential limitations in certain cases .
| Antibiotic | Clinical Success Rate (%) | Bacteriological Success Rate (%) |
|---|---|---|
| Moxifloxacin | 94.1 (end) / 91.2 (follow-up) | 88.2 (end) / 86.6 (follow-up) |
| This compound | 91.7 (end) / 85.7 (follow-up) | 87.5 (end) / 84.6 (follow-up) |
Case Studies
- Treatment Failure : A cohort study involving over 320,000 children indicated that treatment failure with this compound was rare, occurring in only 3.1% of cases . This highlights its reliability as a first-line treatment option.
- Adverse Effects : A case report documented a patient developing aseptic meningitis after starting this compound therapy post-dental procedure, underscoring the importance of monitoring for adverse reactions even with commonly used antibiotics .
Enhanced Antibacterial Activity
Recent research has focused on enhancing the antibacterial properties of this compound through novel drug delivery systems. For instance, a study developed lactobionic acid-coated zinc metal-organic frameworks (Zn-MOFs) that significantly improved the bactericidal activity against Helicobacter pylori, a common pathogen associated with gastric diseases . These advancements suggest promising avenues for overcoming antibiotic resistance and improving treatment outcomes.
Q & A
Q. Table 1. Pharmacopoeial Methods for this compound Analysis
| Compendium | Method | Acceptance Criteria |
|---|---|---|
| USP 43-NF 38 | HPLC with UV detection | Purity ≥98.0%; related substances ≤2.0% |
| EP 10.8 | Microbiological assay | Potency 95–105% vs. reference standard |
Q. Table 2. Key Parameters for Enzymatic Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 6.8–7.2 | Maximizes acylase activity |
| Temperature | 28°C | Reduces byproduct formation |
| Substrate Ratio | 1:1.2 (6-APA:D-PGME) | Minimizes precursor waste |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
